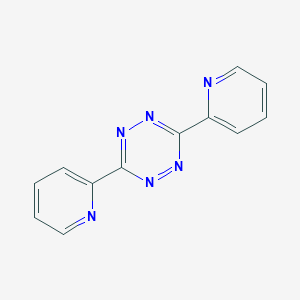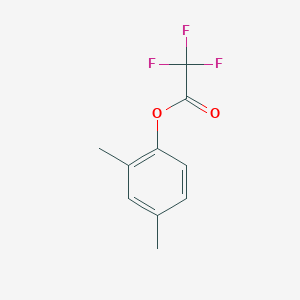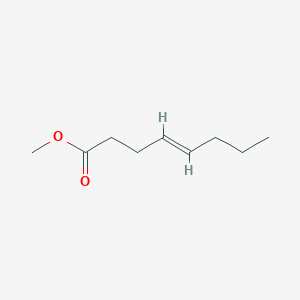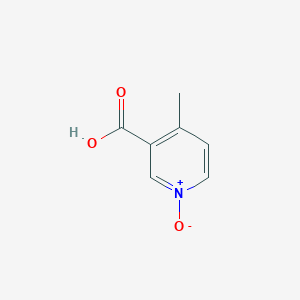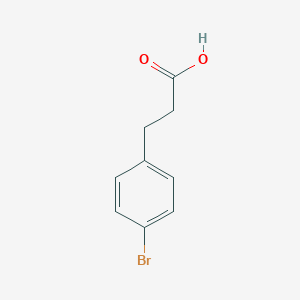
(R)-(-)-西酞普兰
概述
描述
(R)-citalopram is one of the enantiomers of citalopram, which is a racemic mixture used as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety. Citalopram itself consists of a 1:1 mixture of the R(-)- and S(+)-enantiomers, with the pharmacological activity primarily attributed to the S-enantiomer, known as escitalopram . The R-enantiomer has been shown to counteract the activity of the S-enantiomer, which has implications for the clinical efficacy of citalopram compared to escitalopram .
Synthesis Analysis
The synthesis of citalopram and its enantiomers is not detailed in the provided papers. However, the structure-activity relationships for citalopram and its analogues have been explored, which involves the design and synthesis of various substituted citalopram analogues to evaluate their binding affinities and selectivities at monoamine transporters . This research is crucial for understanding the molecular interactions of citalopram and its enantiomers with the serotonin transporter (SERT).
Molecular Structure Analysis
The molecular structure of citalopram includes a dihydroisobenzofuran ring with a fluorophenyl group and a dimethylaminopropyl side chain . The R- and S-enantiomers are non-superimposable mirror images of each other, with the S-enantiomer having a higher affinity for the SERT . The structure-activity relationship studies have shown that modifications to the citalopram structure can significantly affect the binding affinity and selectivity for SERT over other transporters .
Chemical Reactions Analysis
The provided papers do not discuss specific chemical reactions involving (R)-citalopram. However, the interaction of R-citalopram with the serotonin transporter has been studied, revealing that it has a significant affinity only for the allosteric site of the transporter, which regulates the affinity of the ligand for the active site responsible for serotonin reuptake inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-citalopram are not explicitly discussed in the provided papers. However, the pharmacokinetic interaction between the R- and S-enantiomers has been investigated, showing that R-citalopram does not affect the extracellular levels of escitalopram, indicating that it does not exert its effect via a pharmacokinetic interaction . The properties of citalopram and its enantiomers are crucial for their distribution, metabolism, and excretion, which in turn affect their pharmacological efficacy.
Relevant Case Studies
Clinical trials and non-clinical studies have consistently shown better efficacy with escitalopram than with citalopram, including higher rates of response and remission, and faster time to symptom relief . In animal models, the R-enantiomer has been shown to have no antidepressive potential on its own, and when associated with escitalopram, the prohedonic effects disappear . These findings suggest that the presence of R-citalopram limits the therapeutic effect and reduces the speed of action of citalopram .
科学研究应用
神经科学
(R)-(-)-西酞普兰: 已在神经科学领域得到广泛研究,因为它具有调节神经递质系统的潜力,尤其是血清素。已知它与血清素转运蛋白上的变构位点结合,影响血清素的再摄取抑制。 该特性在研究中被用来了解情绪障碍的病理生理机制,并开发新的治疗策略 .
药理学
在药理学中,(R)-(-)-西酞普兰被用来研究选择性血清素再摄取抑制剂 (SSRI) 的药代动力学和药效学。 研究通常侧重于其吸收、分布、代谢和排泄 (ADME) 特性,以提高 SSRI 的疗效和安全性 .
生物化学
生物化学研究利用(R)-(-)-西酞普兰来研究血清素受体和转运蛋白的结构和功能方面。 它作为一种工具来阐明结合机制,并探索这些蛋白质在配体结合时发生的构象变化 .
药物化学
(R)-(-)-西酞普兰: 是药物化学领域关注的焦点,在那里它被用作合成具有潜在治疗益处的新分子的先导化合物。 分析其构效关系 (SAR) 以设计具有改进的选择性和效力的化合物
作用机制
Target of Action
®-(-)-Citalopram, also known as ®-citalopram, primarily targets the serotonin transporter (SERT), which plays a crucial role in the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, ®-citalopram increases the availability of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
®-(-)-Citalopram binds to the serotonin transporter, blocking the reuptake of serotonin . This action leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotoninergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by ®-(-)-citalopram is the serotoninergic pathway . By inhibiting the reuptake of serotonin, ®-(-)-citalopram indirectly influences various downstream effects related to mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
The pharmacokinetics of ®-(-)-citalopram involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ®-(-)-citalopram is well absorbed and widely distributed throughout the body . It is metabolized primarily in the liver by the cytochrome P450 system, and the metabolites are excreted in urine . The compound’s bioavailability is affected by factors such as the individual’s metabolic rate, age, and overall health status .
Result of Action
At the molecular level, ®-(-)-citalopram’s action results in increased serotonin levels in the synaptic cleft . At the cellular level, this leads to enhanced serotoninergic neurotransmission, which can influence various physiological processes . Clinically, ®-(-)-citalopram is used for its antidepressant effects, which are thought to result from the enhanced serotoninergic neurotransmission .
Action Environment
The action, efficacy, and stability of ®-(-)-citalopram can be influenced by various environmental factors. For example, the presence of certain foods or other drugs can affect the absorption and metabolism of ®-(-)-citalopram . Additionally, factors such as pH levels and temperature can impact the stability of the compound . Understanding these factors is crucial for optimizing the therapeutic use of ®-(-)-citalopram .
属性
IUPAC Name |
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQXVZVJXJVFP-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317195 | |
| Record name | (-)-Citalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679166 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
128196-02-1 | |
| Record name | (-)-Citalopram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128196-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citalopram, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Citalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CITALOPRAM, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TH2C9NJHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

